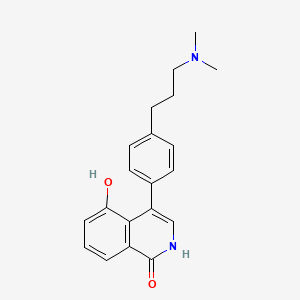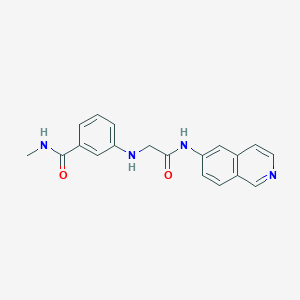
Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone is a complex organic compound featuring a cyclohexanone core with phenyl and pyrrolidinyl ethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone typically involves multi-step organic reactions. One common approach is to start with the cyclohexanone core and introduce the phenyl and pyrrolidinyl ethoxy groups through a series of substitution and addition reactions. Key steps may include:
Formation of the cyclohexanone core: This can be achieved through cyclization reactions.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation.
Attachment of the pyrrolidinyl ethoxy group: This can be done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced via an ethoxy linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
科学的研究の応用
Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Biological Studies: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring is known to enhance binding affinity to certain proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in similar applications.
Cyclohexanone derivatives: Other cyclohexanone-based compounds with different substituents can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone is unique due to the combination of its cyclohexanone core with phenyl and pyrrolidinyl ethoxy groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C24H29NO2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
(3R,5S)-3-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C24H29NO2/c26-23-17-21(19-6-2-1-3-7-19)16-22(18-23)20-8-10-24(11-9-20)27-15-14-25-12-4-5-13-25/h1-3,6-11,21-22H,4-5,12-18H2/t21-,22+/m1/s1 |
InChIキー |
YKGIKNKYGFSJNU-YADHBBJMSA-N |
異性体SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C[C@H](CC(=O)C3)C4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3CC(CC(=O)C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol](/img/structure/B15209665.png)




![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)




